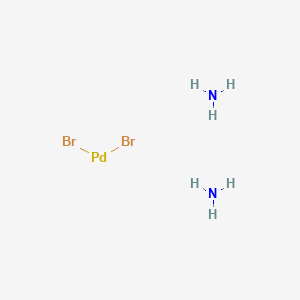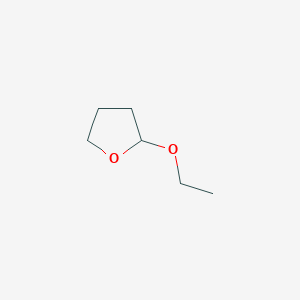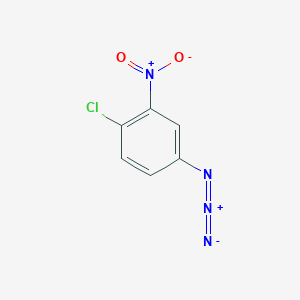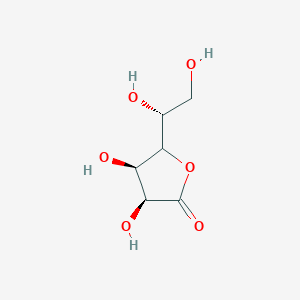
2,4-Bis(dimetilamino)pirimidina
Descripción general
Descripción
2,4-Bis(dimethylamino)pyrimidine (2,4-BDMP) is a pyrimidine-based compound that has been studied for its potential applications in the field of biochemistry and physiology. It is a colorless, water-soluble solid that has attracted interest due to its unique properties and potential applications in a variety of scientific research applications. 2,4-BDMP can be synthesized in a variety of ways and has been used in a wide range of lab experiments.
Aplicaciones Científicas De Investigación
Propiedades Químicas
“2,4-Bis(dimetilamino)pirimidina” tiene el Número CAS: 386715-39-5 y un peso molecular de 210.24 . Tiene un punto de fusión de 164-168 grados Celsius .
Actividades Anticancerígenas
En el campo de la oncología, los derivados de “this compound” se han sintetizado y evaluado por sus propiedades antitumorales . Las investigaciones preliminares mostraron que algunos compuestos mostraron una potencia moderada a excelente contra cuatro líneas celulares cancerosas probadas . Los compuestos más prometedores mostraron potentes actividades antitumorales con valores de IC50 en el rango micromolar contra líneas celulares A549, HCT-116, PC-3 y MCF-7 . Estos compuestos inhibieron la proliferación de células cancerosas, indujeron una disminución en el potencial de la membrana mitocondrial que lleva a la apoptosis, suprimieron la migración de células tumorales y afectaron la distribución del ciclo celular .
Diseño de Agentes Terapéuticos
“this compound” se utiliza en el diseño de nuevos agentes terapéuticos . Se diseñaron y sintetizaron dos series de nuevos derivados de 2,4-diaminopirimidina que poseen andamios de triazolopiperazina o 1,4,8-triazaspiro[4.5]decan-3-ona . Los estudios de relación estructura-actividad (SAR) se llevaron a cabo en función de la variación de la parte del anillo aromático y la anilina terminal en el núcleo de pirimidina .
Aplicación de Detección de pH
Los derivados de “this compound” se han utilizado en el diseño de aplicaciones de detección de pH <svg class="icon" height="
Safety and Hazards
Direcciones Futuras
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes 2,4-Bis(dimethylamino)pyrimidine, which has shown potential in various areas of drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Therefore, it is expected that research into the potential applications of 2,4-Bis(dimethylamino)pyrimidine will continue to grow in the future.
Mecanismo De Acción
Target of Action
The primary target of 2,4-Bis(dimethylamino)pyrimidine is the EGFRT790M kinase . This kinase plays a crucial role in the signaling pathways of cells, particularly in relation to cell growth and proliferation .
Mode of Action
2,4-Bis(dimethylamino)pyrimidine interacts with its target, the EGFRT790M kinase, by binding to it . This interaction results in the inhibition of the kinase, which can lead to changes in the cell’s signaling pathways .
Biochemical Pathways
The inhibition of the EGFRT790M kinase by 2,4-Bis(dimethylamino)pyrimidine affects various biochemical pathways. These pathways are primarily related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of 2,4-Bis(dimethylamino)pyrimidine, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated . The compound is predicted to be orally bioavailable with a bioavailability score of 0.55 . It can also be synthesized easily in the lab, based on its synthetic accessibility score .
Result of Action
The molecular and cellular effects of 2,4-Bis(dimethylamino)pyrimidine’s action primarily involve the inhibition of the EGFRT790M kinase . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For example, some 2,4-diaminopyrimidines derivatives have been found to inhibit EGFRT790M kinase, a key enzyme involved in non-small cell lung cancer
Cellular Effects
Some 2,4-diaminopyrimidines derivatives have been found to have anti-tumor activities, suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that some 2,4-diaminopyrimidines derivatives can inhibit EGFRT790M kinase, suggesting that they may exert their effects at the molecular level through binding interactions with this enzyme
Propiedades
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-11(2)7-5-6-9-8(10-7)12(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLRTGGPPIBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286438 | |
| Record name | 2,4-bis(dimethylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076-94-4 | |
| Record name | NSC45784 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-bis(dimethylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The article mentions a novel method for synthesizing 6-(polyfluoroalkyl)uracils. How does this relate to the formation of 2,4-bis(dimethylamino)pyrimidine?
A1: The research focuses on a multi-step synthetic pathway where polyfluoro-1,1-dihydroalkyl benzyl sulfones are ultimately converted into various pyrimidine derivatives. While the primary focus is on 6-(polyfluoroalkyl)uracils, 2,4-bis(dimethylamino)pyrimidine is generated as a byproduct during one of the reaction steps. Specifically, direct amination of 5-(benzylsulfonyl)-6-(polyfluoroalkyl)pyrimidine-2,4(1H,3H)-diones (compound 3 in the paper) with dimethylamine occurs at high temperatures in HMPA (hexamethylphosphoramide), leading to the formation of 2,4-bis(dimethylamino)pyrimidine alongside desulfonylation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















